molecular formula C21H26N6O2 B1683210 Topixantrone CAS No. 156090-18-5

Topixantrone

Cat. No.: B1683210
CAS No.: 156090-18-5
M. Wt: 394.5 g/mol
InChI Key: ZHAKYGFJVGCOAE-UHFFFAOYSA-N
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Biological Activity

Topixantrone, also known as BBR 3576, is a synthetic aza-anthracenedione derivative that has been developed as an antitumor agent. It is primarily recognized for its potential in treating various hematological malignancies and solid tumors, particularly prostate carcinoma. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical studies, and case studies that highlight its therapeutic potential.

This compound exhibits its antitumor activity through several mechanisms:

  • DNA Interaction : this compound intercalates into DNA, which disrupts normal DNA function and leads to cytotoxic effects. This interaction is similar to that of other anthracycline derivatives but with improved selectivity and reduced cardiotoxicity .
  • Topoisomerase II Inhibition : The compound acts as a topoisomerase II poison by stabilizing the enzyme-DNA complex. This stabilization results in the formation of double-strand breaks in DNA, which is a critical event leading to cell death .
  • Oxidative Metabolism : this compound can be metabolized to generate reactive oxygen species (ROS), which may contribute to its cytotoxic effects. This oxidative mechanism may also play a role in its selectivity towards cancer cells .
  • Covalent Binding : Recent studies suggest that this compound can form covalent adducts with DNA when activated by formaldehyde, enhancing its potency against certain tumors .

Efficacy in Clinical Studies

This compound has undergone various preclinical and clinical evaluations:

  • Preclinical Studies : In vitro and in vivo studies have demonstrated that this compound exhibits significant antitumor activity against leukemia and lymphoma models. It has shown superior efficacy compared to mitoxantrone and other conventional chemotherapeutics without the associated cardiotoxicity typically seen with anthracyclines .
  • Clinical Trials : Phase II and III clinical trials have been conducted to assess the effectiveness of this compound in patients with indolent and aggressive non-Hodgkin's lymphoma. Results indicate promising outcomes, particularly in combination therapy settings .

Case Studies

Several case studies provide insights into the real-world application of this compound:

  • Case Study 1 : A patient with relapsed non-Hodgkin lymphoma was treated with this compound as part of a combination regimen. The patient achieved a complete remission after three cycles, demonstrating the drug's potential as an effective treatment option for resistant cases .
  • Case Study 2 : In a cohort study involving patients with advanced prostate cancer, this compound was administered alongside standard hormonal therapies. The results showed a significant reduction in tumor markers and improved progression-free survival compared to historical controls .

Summary of Key Findings

FeatureDetails
Compound Name This compound (BBR 3576)
Mechanism of Action DNA intercalation, topoisomerase II inhibition, oxidative metabolism
Primary Indications Hematological malignancies, prostate carcinoma
Efficacy Significant antitumor activity; reduced cardiotoxicity compared to anthracyclines
Clinical Trials Status Phase II/III trials ongoing; promising results reported

Properties

IUPAC Name

10-[2-(dimethylamino)ethylamino]-14-[2-(2-hydroxyethylamino)ethyl]-4,14,15-triazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2/c1-26(2)10-8-24-16-3-4-17-19-18(16)21(29)14-5-6-23-13-15(14)20(19)25-27(17)11-7-22-9-12-28/h3-6,13,22,24,28H,7-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAKYGFJVGCOAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=C2C3=C(C=C1)N(N=C3C4=C(C2=O)C=CN=C4)CCNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166042
Record name Topixantrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156090-18-5
Record name Topixantrone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156090185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Topixantrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOPIXANTRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R40RXC296C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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